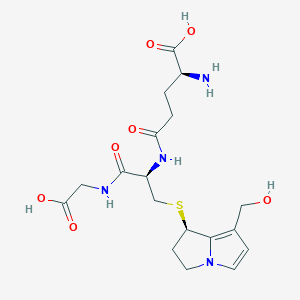
Bis(ethylsulfanyl)(sulfanylidene)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(ethylsulfanyl)(sulfanylidene)phosphanium is a compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is notable for its unique structure, which includes ethylsulfanyl and sulfanylidene groups attached to a phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylsulfanyl)(sulfanylidene)phosphanium typically involves the reaction of a phosphorus precursor with ethylsulfanyl and sulfanylidene reagents. One common method involves the use of chlorophosphines and Grignard reagents. The reaction proceeds as follows:
Chlorophosphine Preparation: Chlorophosphines are prepared by reacting phosphorus trichloride (PCl₃) with an appropriate organic halide.
Grignard Reagent Formation: Ethylmagnesium bromide (EtMgBr) is prepared by reacting ethyl bromide with magnesium in anhydrous ether.
Reaction with Chlorophosphine: The Grignard reagent is then reacted with the chlorophosphine to form this compound.
The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings .
化学反応の分析
Types of Reactions
Bis(ethylsulfanyl)(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl or sulfanylidene groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines .
科学的研究の応用
Bis(ethylsulfanyl)(sulfanylidene)phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of bis(ethylsulfanyl)(sulfanylidene)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include coordination to metal centers and subsequent modulation of enzyme activity .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Tris(2-methoxyphenyl)phosphine: Another phosphine ligand with different substituents.
Uniqueness
Bis(ethylsulfanyl)(sulfanylidene)phosphanium is unique due to its specific ethylsulfanyl and sulfanylidene groups, which impart distinct chemical properties and reactivity compared to other phosphines .
特性
CAS番号 |
63692-58-0 |
|---|---|
分子式 |
C4H10PS3+ |
分子量 |
185.3 g/mol |
IUPAC名 |
bis(ethylsulfanyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C4H10PS3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3/q+1 |
InChIキー |
OYYUASUUHKVNEQ-UHFFFAOYSA-N |
正規SMILES |
CCS[P+](=S)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)



![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)


![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)

